3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine
CAS No.: 1821494-08-9
Cat. No.: VC4988446
Molecular Formula: C7H16N2
Molecular Weight: 128.219
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1821494-08-9 |
---|---|
Molecular Formula | C7H16N2 |
Molecular Weight | 128.219 |
IUPAC Name | 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine |
Standard InChI | InChI=1S/C7H16N2/c1-9(2)7-3-6(4-7)5-8/h6-7H,3-5,8H2,1-2H3 |
Standard InChI Key | SKFBUDMRUFCRQW-UHFFFAOYSA-N |
SMILES | CN(C)C1CC(C1)CN |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound is systematically named 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine (IUPAC), though alternative designations such as 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine are also used depending on substituent numbering conventions . Its molecular formula is C₇H₁₆N₂, with a molecular weight of 128.22 g/mol .
Stereochemical Considerations
The cyclobutane ring introduces stereochemical complexity. For example, the rac-(1s,3s) diastereomer (PubChem CID: 115011180) has been characterized, highlighting the importance of spatial arrangement in its physicochemical behavior . The compound’s SMILES notation (CN(C)C1(CCC1)CN) and InChIKey (OJICYCRCZTYFAV-UHFFFAOYSA-N) provide unambiguous structural descriptors .
Table 1: Key Identifiers of 3-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine
Property | Value | Source |
---|---|---|
CAS Registry Number | 176445-78-6 | |
Molecular Formula | C₇H₁₆N₂ | |
Molecular Weight | 128.22 g/mol | |
SMILES | CN(C)C1(CCC1)CN | |
InChIKey | OJICYCRCZTYFAV-UHFFFAOYSA-N |
Synthesis and Synthetic Approaches
Cycloaddition Strategies
Cyclobutane rings are often constructed via [2+2] photocycloaddition reactions. For related cyclobutane amino acids, Davies et al. demonstrated enantioselective syntheses using lithium amide conjugate additions to unsaturated esters . While direct methods for 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine are less documented, analogous routes involving enamine intermediates or acrylate derivatives may be applicable .
Aza-Michael Addition
The aza-Michael reaction has been explored for cyclobutane β-amino acids. For instance, Davies’ asymmetric synthesis of cis-ACPC (3-aminocyclopentanecarboxylic acid) via lithium amide additions could be adapted for this compound . Challenges include controlling diastereoselectivity and avoiding racemization during functionalization .
Table 2: Representative Synthetic Routes for Cyclobutane Amino Acids
Method | Substrate | Yield (%) | Selectivity | Reference |
---|---|---|---|---|
[2+2] Photocycloaddition | Enamine derivatives | 44–81 | 8:1 d.r. | |
Aza-Michael Addition | α,β-unsaturated esters | 56–86 | 7.5:1 d.r. |
Physicochemical Properties
Physical State and Stability
The compound is typically a liquid at room temperature and requires storage at 4°C to prevent degradation . Its flammability (Hazard Statement H226) and corrosivity (H314) necessitate careful handling .
Spectroscopic Data
While explicit spectral data (e.g., NMR, IR) for this compound are scarce, analogs like 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine exhibit characteristic signals:
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